2-Bromo-6-chlorobenzonitrile

Description

The exact mass of the compound 2-Bromo-6-chlorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-6-chlorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-chlorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

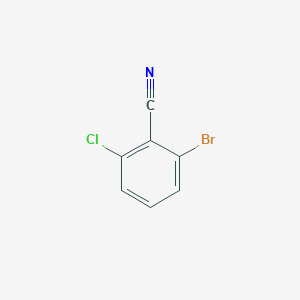

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPXACXEVCJWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215954 | |

| Record name | 2-Bromo-6-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6575-08-2 | |

| Record name | 2-Bromo-6-chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6575-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-chlorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-6-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 2-Bromo-6-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chlorobenzonitrile is a halogenated aromatic nitrile, a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of more complex molecules. Its chemical structure, featuring a benzene ring substituted with bromo, chloro, and cyano groups, provides multiple reactive sites for further chemical transformations. This makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the known physical properties of 2-Bromo-6-chlorobenzonitrile, outlines standard experimental protocols for their determination, and illustrates its role as a synthetic intermediate.

Core Physical and Chemical Properties

The physical characteristics of 2-Bromo-6-chlorobenzonitrile are fundamental to its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃BrClN | [1][2] |

| Molecular Weight | 216.46 g/mol | [1][2] |

| Appearance | Pale-yellow to Yellow-brown Solid | [3] |

| Boiling Point | 302.7 ± 27.0 °C (Predicted) | [1] |

| Density | 1.74 ± 0.1 g/cm³ (Predicted) | [1] |

| Storage Temperature | Room Temperature | [3] |

Experimental Protocols for Physical Property Determination

While specific experimental data for 2-Bromo-6-chlorobenzonitrile is not extensively published, the following are standard laboratory protocols for determining the key physical properties of a solid organic compound such as this.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle to ensure uniform heat transfer.

-

Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is the end of the range. A pure compound will have a sharp melting range of 1-2 °C.

Boiling Point Determination (for solids that can be sublimed or melted and then boiled)

Given that 2-Bromo-6-chlorobenzonitrile is a solid at room temperature with a high predicted boiling point, its boiling point would be determined under reduced pressure to prevent decomposition.

Apparatus:

-

Hickman still or a small-scale distillation apparatus

-

Heating mantle or oil bath

-

Thermometer

-

Vacuum source and manometer

Procedure:

-

A small sample of 2-Bromo-6-chlorobenzonitrile is placed in the distillation flask.

-

The apparatus is assembled, and a vacuum is applied. The pressure is recorded from the manometer.

-

The sample is heated gently until it begins to boil.

-

The temperature at which the vapor and liquid are in equilibrium (i.e., when the refluxing vapor ring is stable) is recorded as the boiling point at that specific pressure.

-

A nomograph can be used to correct the observed boiling point to the boiling point at standard pressure (760 mmHg).

Density Measurement (Gas Pycnometry)

For a solid, gas pycnometry provides a highly accurate method for determining density by measuring the volume of the solid.

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Helium or other inert gas source

Procedure:

-

Calibration: The empty sample chamber of the pycnometer is calibrated according to the manufacturer's instructions.

-

Sample Weighing: A sample of 2-Bromo-6-chlorobenzonitrile is accurately weighed using an analytical balance.

-

Measurement: The weighed sample is placed in the sample chamber of the pycnometer. The chamber is sealed and purged with the analysis gas (typically helium) to remove any adsorbed moisture or air. The instrument then automatically performs a series of pressure changes between the sample chamber and a reference chamber to determine the volume of the solid sample.

-

Calculation: The density is calculated by the instrument by dividing the mass of the sample by the measured volume.

Role in Synthetic Chemistry

2-Bromo-6-chlorobenzonitrile is a versatile intermediate in organic synthesis. The presence of three distinct functional groups—a nitrile and two different halogens—on the aromatic ring allows for a variety of selective chemical transformations. This makes it a valuable starting material for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Caption: Synthetic pathway of 2-Bromo-6-chlorobenzonitrile.

Conclusion

2-Bromo-6-chlorobenzonitrile is a key chemical intermediate with a well-defined set of physical properties that are important for its use in research and development. While some of its properties, such as boiling point and density, are currently based on predictive models, established experimental protocols can be employed for their precise determination. Its utility as a building block in the synthesis of high-value molecules underscores its importance in the chemical and pharmaceutical industries.

References

2-Bromo-6-chlorobenzonitrile chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chlorobenzonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a nitrile group flanked by a bromine and a chlorine atom, makes it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the nitrile and halogen substituents activates the aromatic ring for various nucleophilic and cross-coupling reactions, allowing for the introduction of diverse functionalities. This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and key synthetic and analytical considerations for 2-Bromo-6-chlorobenzonitrile.

Chemical Structure and IUPAC Name

The chemical structure of 2-Bromo-6-chlorobenzonitrile consists of a benzene ring substituted with a bromine atom at position 2, a chlorine atom at position 6, and a nitrile group at position 1.

IUPAC Name: 2-bromo-6-chlorobenzonitrile[1]

The structure can be represented in various formats:

A 2D representation of the chemical structure is provided in the diagram below.

Caption: Chemical structure of 2-Bromo-6-chlorobenzonitrile.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed spectroscopic properties of 2-Bromo-6-chlorobenzonitrile is presented in the table below. This data is essential for its identification, purification, and use in subsequent reactions.

| Property | Value | Reference |

| IUPAC Name | 2-bromo-6-chlorobenzonitrile | [1] |

| CAS Number | 6575-08-2 | [1] |

| Molecular Formula | C₇H₃BrClN | [1] |

| Molecular Weight | 216.46 g/mol | [1] |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| Purity | 97% | |

| Storage Temperature | Room Temperature | |

| Monoisotopic Mass | 214.91374 Da | [1] |

| Topological Polar Surface Area | 23.8 Ų | [1] |

| XlogP (predicted) | 2.8 |

Experimental Protocols

General Synthetic Approach (Hypothetical):

A potential synthesis could start from 2-amino-6-chlorobenzonitrile. This starting material would first be diazotized using sodium nitrite in the presence of a strong acid, such as hydrobromic acid, at low temperatures (0-5 °C). The resulting diazonium salt would then be treated with a copper(I) bromide solution to introduce the bromine atom onto the aromatic ring, yielding 2-Bromo-6-chlorobenzonitrile.

Illustrative Experimental Workflow:

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Bromo-6-chlorobenzonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the underlying chemical principles, provides a step-by-step experimental protocol, and presents relevant data in a clear and accessible format.

Introduction

2-Bromo-6-chlorobenzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitrile group flanked by two different halogen atoms, makes it a versatile building block for the synthesis of more complex molecules. The strategic placement of the bromo, chloro, and nitrile functionalities allows for selective chemical transformations, enabling the construction of diverse molecular scaffolds.

Primary Synthesis Pathway: The Sandmeyer Reaction

The most established and reliable method for the synthesis of 2-Bromo-6-chlorobenzonitrile is the Sandmeyer reaction . This well-known transformation in organic chemistry provides a means to replace an amino group on an aromatic ring with a variety of substituents, including halogens and nitriles, via a diazonium salt intermediate.[1][2]

The synthesis of 2-Bromo-6-chlorobenzonitrile via the Sandmeyer reaction commences with the diazotization of 2-amino-6-chlorobenzonitrile. This is followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromide ion.

Reaction Scheme

The overall two-step reaction is depicted below:

Step 1: Diazotization of 2-amino-6-chlorobenzonitrile

Step 2: Sandmeyer Bromination

Alternative Synthesis Pathway: Direct Bromination (Hypothetical)

An alternative approach could be the direct electrophilic bromination of 2-chlorobenzonitrile. However, the regioselectivity of this reaction is a significant challenge. The chloro substituent is an ortho-, para-director, while the nitrile group is a meta-director. In the case of 2-chlorobenzonitrile, the positions ortho (C3) and para (C5) to the chlorine, and the position meta (C5) to the nitrile are electronically favored for substitution. This directing-group effect would likely lead to the formation of 5-bromo-2-chlorobenzonitrile as the major product, making this pathway unsuitable for the synthesis of the desired 2-bromo-6-chloro isomer.

Experimental Protocol: Sandmeyer Reaction

The following protocol is a detailed methodology for the synthesis of 2-Bromo-6-chlorobenzonitrile from 2-amino-6-chlorobenzonitrile, adapted from established procedures for similar transformations.

Materials:

-

2-amino-6-chlorobenzonitrile

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Ice

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Heating mantle or oil bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

Part A: Diazotization

-

In a round-bottom flask equipped with a magnetic stirrer, suspend 2-amino-6-chlorobenzonitrile (1.0 eq) in a solution of hydrobromic acid (48%, ~3.0-4.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cooled amine suspension using a dropping funnel, ensuring the temperature is maintained between 0 and 5 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Part B: Sandmeyer Reaction and Work-up

-

In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid (48%).

-

Slowly add the cold diazonium salt solution from Part A to the copper(I) bromide solution with stirring.

-

After the addition is complete, gradually warm the reaction mixture to room temperature and then heat to 50-60 °C. Nitrogen gas evolution should be observed.

-

Maintain the temperature until the gas evolution ceases (typically 1-2 hours).

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane or diethyl ether (3 x volume of the aqueous phase).

-

Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Part C: Purification

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Data Presentation

| Parameter | Value/Range |

| Starting Material | 2-amino-6-chlorobenzonitrile |

| Key Reagents | NaNO₂, HBr, CuBr |

| Reaction Type | Diazotization, Sandmeyer Reaction |

| Typical Reaction Temperature | 0-5 °C (Diazotization), 50-60 °C (Sandmeyer) |

| Typical Reaction Time | 2-4 hours |

| Reported Yield (Analogous Reactions) | 70-85% |

| Purification Method | Column Chromatography / Recrystallization |

Logical Workflow of the Synthesis

The following diagram illustrates the logical progression of the synthesis and purification process.

Conclusion

The Sandmeyer reaction of 2-amino-6-chlorobenzonitrile stands as the most effective and regioselective method for the preparation of 2-Bromo-6-chlorobenzonitrile. This technical guide provides a robust framework for its synthesis, offering a detailed experimental protocol and a clear understanding of the reaction pathway. While optimization of reaction conditions may be necessary to achieve maximum yields, the described methodology serves as a reliable starting point for researchers and professionals in the fields of drug discovery and chemical development.

References

2-Bromo-6-chlorobenzonitrile CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chlorobenzonitrile is a halogenated aromatic compound that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a nitrile group flanked by bromine and chlorine atoms, offers medicinal chemists a versatile scaffold for the development of novel therapeutic agents. The distinct electronic properties and reactivity of the halogen substituents allow for selective functionalization, making it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in drug discovery.

Chemical and Physical Properties

2-Bromo-6-chlorobenzonitrile is a solid at room temperature, typically appearing as a pale-yellow to yellow-brown substance. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| CAS Number | 6575-08-2 | [1] |

| Molecular Formula | C₇H₃BrClN | [1] |

| Molecular Weight | 216.46 g/mol | [1] |

| Purity | ≥97% | |

| Physical Form | Pale-yellow to Yellow-brown Solid | |

| Storage Temperature | Room Temperature |

Synthesis of 2-Bromo-6-chlorobenzonitrile

A common and effective method for the synthesis of 2-Bromo-6-chlorobenzonitrile is the Sandmeyer reaction, which involves the diazotization of an aryl amine followed by displacement with a halide.[2][3][4][5][6] The precursor for this synthesis is 2-amino-6-chlorobenzonitrile.

Experimental Protocol: Sandmeyer Reaction

This protocol outlines the synthesis of 2-Bromo-6-chlorobenzonitrile from 2-amino-6-chlorobenzonitrile.

Materials:

-

2-amino-6-chlorobenzonitrile

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

Diazotization:

-

In a flask, dissolve 2-amino-6-chlorobenzonitrile in hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it to 0 °C.

-

Slowly add the previously prepared diazonium salt solution to the copper(I) bromide solution, controlling the rate of addition to manage gas evolution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Extract the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 2-Bromo-6-chlorobenzonitrile by recrystallization or column chromatography.

-

Applications in Drug Development

The strategic placement of the bromo and chloro substituents on the benzonitrile ring allows for selective and sequential cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8][9][10][11] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl groups.

Suzuki-Miyaura Coupling Workflow

The diagram below illustrates the general workflow for a Suzuki-Miyaura coupling reaction using 2-Bromo-6-chlorobenzonitrile as a substrate. The differential reactivity of the C-Br and C-Cl bonds allows for selective coupling at the bromine position under specific catalytic conditions.

References

- 1. 2-Bromo-6-chlorobenzonitrile | C7H3BrClN | CID 81054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Suzuki Coupling [organic-chemistry.org]

Solubility Profile of 2-Bromo-6-chlorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Bromo-6-chlorobenzonitrile in common laboratory solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a framework for its determination. It includes a summary of qualitative solubility information, a detailed experimental protocol for quantitative analysis, and a visual representation of the experimental workflow.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for 2-Bromo-6-chlorobenzonitrile in common laboratory solvents. The table below summarizes the current availability of this information. Researchers are encouraged to use the experimental protocol provided in this guide to determine these values empirically.

| Solvent | Chemical Formula | Quantitative Solubility ( g/100 mL) |

| Water | H₂O | Insoluble (qualitative) |

| Ethanol | C₂H₅OH | Data not available |

| Methanol | CH₃OH | Data not available |

| Acetone | C₃H₆O | Data not available |

| Dichloromethane | CH₂Cl₂ | Data not available |

| Chloroform | CHCl₃ | Data not available |

| Ethyl acetate | C₄H₈O₂ | Data not available |

| Hexane | C₆H₁₄ | Data not available |

| Toluene | C₇H₈ | Data not available |

| Dimethyl sulfoxide | C₂H₆OS | Data not available |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like 2-Bromo-6-chlorobenzonitrile in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

2-Bromo-6-chlorobenzonitrile

-

Selected solvent(s)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2-Bromo-6-chlorobenzonitrile to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is completely evaporated, weigh the vial containing the solid residue.

-

The mass of the dissolved solid can be calculated by subtracting the initial weight of the vial from the final weight.

-

The solubility can then be expressed in g/100 mL or other desired units.

-

-

Chromatographic Analysis (for volatile solvents or higher accuracy):

-

Prepare a series of standard solutions of 2-Bromo-6-chlorobenzonitrile of known concentrations in the same solvent.

-

Analyze the standard solutions using a suitable chromatographic method (HPLC or GC) to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, which represents the solubility of the compound.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

An In-depth Technical Guide to the Safety of 2-Bromo-6-chlorobenzonitrile

This guide provides comprehensive safety information for 2-Bromo-6-chlorobenzonitrile, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's hazards, handling procedures, and emergency protocols, based on available Safety Data Sheets (SDS).

Chemical Identification and Physical Properties

2-Bromo-6-chlorobenzonitrile is a substituted aromatic nitrile with the molecular formula C₇H₃BrClN.[1] It is important to distinguish it from its isomers, such as 4-Bromo-2-chlorobenzonitrile, as their properties and hazards may differ.

| Property | Value | Source |

| CAS Number | 6575-08-2 | [1] |

| Molecular Formula | C₇H₃BrClN | [1][2] |

| Molecular Weight | 216.46 g/mol | [1][2] |

| IUPAC Name | 2-bromo-6-chlorobenzonitrile | [2] |

| EINECS Number | 229-497-4 | [1] |

| Physical Form | Pale-yellow to Yellow-brown Solid | |

| Boiling Point | 302.7 ± 27.0 °C (Predicted) | [1] |

| Density | 1.74 ± 0.1 g/cm³ (Predicted) | [1] |

| Storage Temperature | Room Temperature |

Hazard Identification and GHS Classification

2-Bromo-6-chlorobenzonitrile is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated data from multiple sources.[2]

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 3 / 4 | 💀 | Danger / Warning | H301: Toxic if swallowed[2] / H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 3 | 💀 | Danger | H311: Toxic in contact with skin[2][3] |

| Acute Toxicity, Inhalation | 3 / 4 | 💀 | Danger / Warning | H331: Toxic if inhaled[2] / H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | ❗ | Warning | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | 2A / 2 | ❗ | Warning | H319: Causes serious eye irritation[2][3] |

| Specific Target Organ Toxicity, Single Exposure | 3 | ❗ | Warning | H335: May cause respiratory irritation[4] |

Summary of Hazard Statements:

-

H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[2][5]

-

H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[6]

-

H335: May cause respiratory irritation.[4]

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure safety.

Handling:

-

Handle in a well-ventilated place, preferably under a chemical fume hood.[3][7]

-

Wear suitable personal protective equipment (PPE), including chemical-impermeable gloves, tightly fitting safety goggles, and protective clothing.[7][8]

-

Avoid contact with skin and eyes.[7]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[7]

-

Wash hands and any exposed skin thoroughly after handling.[6][8]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]

-

Keep away from incompatible materials, such as oxidizing agents, and foodstuff containers.[3][4][7]

-

The substance may be light-sensitive, so protection from light is recommended.[3][10]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to prevent exposure.

-

Engineering Controls: Ensure adequate ventilation. Emergency exits and risk-elimination areas should be established.[7]

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. An eye bath should be readily available.[3][7]

-

Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with appropriate chemical-resistant gloves.[7]

-

Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter. A self-contained breathing apparatus (SCBA) must be available for emergencies.[3][8]

First-Aid Measures

Immediate medical attention is required in case of exposure.[3][9]

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the casualty from exposure to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][9] |

| Skin Contact | Immediately remove all contaminated clothing and footwear. Drench the affected skin with running water for at least 15 minutes. Seek immediate medical attention as absorption through the skin may be fatal.[3][9] |

| Eye Contact | Immediately bathe the eye with running water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8][9] |

| Ingestion | Wash out the mouth with water. Do not induce vomiting. If the person is conscious, give half a litre of water to drink immediately. Call a POISON CENTER or doctor immediately.[3][6][8] |

Symptoms of Exposure:

-

Skin contact: May cause irritation, pain, redness, or whiteness of the skin.[3]

-

Eye contact: May cause pain, redness, and blurred vision.[3]

-

Ingestion: May cause soreness and redness of the mouth and throat, nausea, and stomach pain.[3]

-

Inhalation: May cause a burning sensation in the throat, shortness of breath, coughing, or wheezing.[3]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam. Use water spray to cool containers.[3]

-

Specific Hazards: The substance is combustible. In a fire, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen cyanide (HCN), hydrogen chloride (HCl), and hydrogen bromide (HBr).[3][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[3]

Accidental Release:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust. Do not attempt to take action without suitable protective clothing.[3][7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or rivers.[3][7]

-

Containment and Cleaning Up: Use dry clean-up procedures and avoid generating dust. Collect the spilled material using spark-proof tools and place it in a suitable, closed, and labeled container for disposal.[3][4][7]

Toxicological and Ecological Information

Toxicological Information:

-

The toxicological properties of 2-Bromo-6-chlorobenzonitrile have not been fully investigated.[8] However, it is classified as toxic or harmful via oral, dermal, and inhalation routes.[2][3] Absorption through the skin may be fatal.[3]

Ecological Information:

-

Detailed ecotoxicity data is not widely available. It is advised to avoid release into the environment.[7] The substance is noted as being insoluble in water, which suggests it is not likely to be mobile in the environment.[8][9]

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented in the SDS are not typically included in the documents themselves. The classifications are generally based on data submitted by chemical manufacturers and importers to regulatory bodies like the European Chemicals Agency (ECHA), derived from standardized testing methods (e.g., OECD Guidelines for the Testing of Chemicals) for properties like acute toxicity, skin irritation, and eye irritation. For specific experimental details, one would need to consult the underlying toxicological studies, which are often proprietary or found in specialized toxicology databases.

Visualizations

The following diagrams illustrate key safety workflows and logical relationships for handling 2-Bromo-6-chlorobenzonitrile.

Caption: General workflow for handling hazardous chemicals.

Caption: Logical relationship of safety precautions.

References

- 1. 2-bromo-6-chloro-benzonitrile CAS#: 6575-08-2 [m.chemicalbook.com]

- 2. 2-Bromo-6-chlorobenzonitrile | C7H3BrClN | CID 81054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. canbipharm.com [canbipharm.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6575-08-2 Name: 2-bromo-6-chlorobenzonitrile [xixisys.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. biosynth.com [biosynth.com]

An In-depth Technical Guide to 2-Bromo-6-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chlorobenzonitrile is a halogenated aromatic nitrile that holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its disubstituted phenyl ring with orthogonal bromine and chlorine atoms, along with a reactive nitrile group, offers multiple sites for chemical modification. This guide provides a comprehensive literature review of its synthesis, properties, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical Properties and Data

Table 1: Physicochemical Properties of 2-Bromo-6-chlorobenzonitrile

| Property | Value | Source |

| Molecular Formula | C₇H₃BrClN | PubChem[1] |

| Molecular Weight | 216.46 g/mol | PubChem[1] |

| CAS Number | 6575-08-2 | PubChem[1] |

| Appearance | Pale-yellow to Yellow-brown Solid | Sigma-Aldrich |

| Purity | 97% | Sigma-Aldrich |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

Synthesis of 2-Bromo-6-chlorobenzonitrile

A definitive, detailed experimental protocol for the synthesis of 2-bromo-6-chlorobenzonitrile with reported yields is not explicitly available in the reviewed scientific literature. However, based on the synthesis of analogous compounds, such as 2-bromo-6-fluorobenzonitrile, a Sandmeyer reaction is the most probable and effective method.[2] This reaction involves the diazotization of an aromatic amine followed by the substitution of the diazonium group with a bromide.

Proposed Synthetic Pathway: Sandmeyer Reaction

The synthesis would logically proceed from the commercially available precursor, 2-amino-6-chlorobenzonitrile. The reaction mechanism involves the formation of a diazonium salt from the starting amine, which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst.

References

Initial Characterization of 2-Bromo-6-chlorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive initial characterization of the chemical compound 2-Bromo-6-chlorobenzonitrile. The information presented herein is intended to support researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound may be of interest. This guide covers its fundamental physicochemical properties, a detailed experimental protocol for its synthesis, and its key spectroscopic data.

Physicochemical Properties

2-Bromo-6-chlorobenzonitrile is a halogenated aromatic nitrile. Its fundamental properties are summarized in the table below for easy reference. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 6575-08-2 | |

| Molecular Formula | C₇H₃BrClN | [1] |

| Molecular Weight | 216.46 g/mol | [1] |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| Purity | 97% | |

| Storage Temperature | Room Temperature |

Synthesis of 2-Bromo-6-chlorobenzonitrile

The primary synthetic route for 2-Bromo-6-chlorobenzonitrile is through a Sandmeyer reaction, a well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. The commercially available 2-Amino-6-chlorobenzonitrile serves as the starting material for this synthesis.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines the conversion of 2-Amino-6-chlorobenzonitrile to 2-Bromo-6-chlorobenzonitrile.

Materials:

-

2-Amino-6-chlorobenzonitrile

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Water (H₂O)

-

Ice

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Diazotization:

-

In a reaction vessel, dissolve 2-Amino-6-chlorobenzonitrile in hydrobromic acid (48%).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0-5 °C.

-

Stir the resulting diazonium salt solution at this temperature for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid (48%) and cool it to 0 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring, while maintaining the temperature at 0-5 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 30 minutes, and then allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a beaker containing ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield pure 2-Bromo-6-chlorobenzonitrile.

-

Logical Workflow for Synthesis:

References

Potential Research Areas for 2-Bromo-6-chlorobenzonitrile: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-chlorobenzonitrile is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a nitrile group and two different halogen atoms, allows for selective and sequential functionalization, making it a valuable precursor for the synthesis of complex molecular architectures. This technical guide explores the potential research areas for 2-Bromo-6-chlorobenzonitrile, with a particular focus on its application in drug discovery and development. Key synthetic transformations, such as the Suzuki-Miyaura coupling, are detailed, and potential applications in the synthesis of kinase inhibitors and other biologically active molecules are discussed. This document aims to provide researchers with a comprehensive overview of the synthetic utility and potential therapeutic relevance of derivatives of 2-Bromo-6-chlorobenzonitrile.

Introduction

2-Bromo-6-chlorobenzonitrile is a chemical intermediate whose strategic importance lies in the differential reactivity of its functional groups. The presence of both a bromine and a chlorine atom on the benzene ring allows for regioselective cross-coupling reactions, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed transformations. The nitrile group offers further synthetic handles, as it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. These characteristics make 2-Bromo-6-chlorobenzonitrile an attractive starting material for the synthesis of a diverse range of heterocyclic compounds, many of which are scaffolds for biologically active molecules.[1][2] This guide will delve into the key chemical reactions and potential therapeutic applications of this compound, providing a roadmap for its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-6-chlorobenzonitrile is presented in the table below.[3]

| Property | Value |

| Molecular Formula | C₇H₃BrClN |

| Molecular Weight | 216.46 g/mol |

| IUPAC Name | 2-bromo-6-chlorobenzonitrile |

| CAS Number | 6575-08-2 |

| Appearance | Pale-yellow to Yellow-brown Solid |

| SMILES | C1=CC(=C(C(=C1)Br)C#N)Cl |

| InChIKey | NVPXACXEVCJWCF-UHFFFAOYSA-N |

Key Synthetic Transformations: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. For 2-Bromo-6-chlorobenzonitrile, this reaction is particularly valuable as it allows for the selective substitution of the bromine atom, leaving the chlorine atom and the nitrile group intact for subsequent transformations. This reaction typically involves a palladium catalyst, a base, and a boronic acid or boronate ester.[4][5]

A generalized workflow for a Suzuki-Miyaura coupling reaction involving an aryl halide is depicted below.

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-chlorobenzonitrile with an Arylboronic Acid (Representative Protocol)

This protocol is a representative example for the Suzuki-Miyaura coupling of an aryl halide and can be adapted for 2-Bromo-6-chlorobenzonitrile.[6]

Materials:

-

Aryl halide (e.g., 2-Bromo-6-chlorobenzonitrile) (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

-

Triphenylphosphine (PPh₃) (0.04 mmol)

-

2M Aqueous sodium carbonate (Na₂CO₃) solution (1.5 mL)

-

n-Propanol (5 mL)

-

Deionized water (1 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

-

Activated charcoal

Procedure:

-

To a round-bottomed flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and n-propanol (5 mL).

-

Stir the mixture for 15 minutes to allow for dissolution.

-

To the solution, add palladium acetate (0.02 mmol), triphenylphosphine (0.04 mmol), 2M aqueous sodium carbonate solution (1.5 mL), and deionized water (1 mL).

-

Heat the solution at reflux under a nitrogen atmosphere for approximately 1 hour, monitoring the reaction progress by TLC.

-

Cool the reaction to room temperature and add water (7 mL).

-

Dilute the reaction with ethyl acetate (10 mL) and transfer to a separatory funnel.

-

Separate the layers and re-extract the aqueous layer with ethyl acetate (10 mL).

-

Combine the organic extracts and wash with a 5% sodium carbonate solution (2 x 10 mL) and brine (2 x 10 mL).

-

Transfer the organic phase to an Erlenmeyer flask, add activated charcoal (0.25 g) and sodium sulfate (0.5 g), and stir for 10 minutes.

-

Filter the solution through a pad of Celite and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Potential Research Areas

The unique structural features of 2-Bromo-6-chlorobenzonitrile make it an ideal starting point for the synthesis of a variety of biologically active compounds.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[1] Many small-molecule kinase inhibitors feature a heterocyclic core, and 2-Bromo-6-chlorobenzonitrile can serve as a precursor for the synthesis of such scaffolds. For example, the focal adhesion kinase (FAK) inhibitor GSK2256098 is a compound whose synthesis could potentially involve intermediates derived from substituted benzonitriles.[7][8] The general structure of many kinase inhibitors involves a heterocyclic core with various substituents that occupy the ATP-binding pocket of the enzyme.

The FAK signaling pathway is a key regulator of cell adhesion, migration, and survival. Its inhibition is a promising strategy for cancer therapy.

Anticancer Agents

Derivatives of substituted benzonitriles have shown promise as anticancer agents.[9] While specific data for direct derivatives of 2-Bromo-6-chlorobenzonitrile is limited in publicly available literature, the broader class of substituted benzonitriles has been explored for its cytotoxic effects against various cancer cell lines. The data in the following table is representative of the anticancer activity of substituted benzonitrile and related heterocyclic compounds, illustrating the potential for derivatives of 2-Bromo-6-chlorobenzonitrile in this therapeutic area.

| Compound Class | Specific Compound Example | Cancer Cell Line | IC₅₀ (µM) |

| 2-Phenylacrylonitrile derivative | Compound 1g2a | HCT116 (Colon) | 0.0059 |

| 2-Phenylacrylonitrile derivative | Compound 1g2a | BEL-7402 (Liver) | 0.0078 |

| Thioquinazoline-benzenesulfonamide | Compound 12f | MCF-7 (Breast) | - |

| Thioquinazoline-benzenesulfonamide | Compound 12p | - | - |

| 1,4-Naphthoquinone derivative | PD9 | DU-145 (Prostate) | 1-3 |

| 1,4-Naphthoquinone derivative | PD10 | MDA-MB-231 (Breast) | 1-3 |

| 1,4-Naphthoquinone derivative | PD11 | HT-29 (Colon) | 1-3 |

Note: The IC₅₀ values are indicative of the potency of the compounds against the respective cancer cell lines. Lower values indicate higher potency. Data for compounds 12f and 12p are presented as Kᵢ values for carbonic anhydrase inhibition, which is related to their anticancer activity.[9][10][11]

A general workflow for the discovery of biologically active compounds, from initial synthesis to biological screening, is presented below.

Conclusion

2-Bromo-6-chlorobenzonitrile is a highly versatile and valuable building block for organic synthesis, particularly in the realm of drug discovery. Its differentiated reactivity allows for selective and sequential modifications, providing access to a wide array of complex molecular structures. The potential for this compound to serve as a precursor for novel kinase inhibitors and other anticancer agents makes it a compelling subject for further research. The synthetic protocols and potential research avenues outlined in this guide are intended to serve as a starting point for scientists and researchers to explore the full potential of 2-Bromo-6-chlorobenzonitrile in the development of new therapeutic agents.

References

- 1. onesearch.uark.edu [onesearch.uark.edu]

- 2. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromo-6-chlorobenzonitrile | C7H3BrClN | CID 81054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www1.udel.edu [www1.udel.edu]

- 7. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. archives.ijper.org [archives.ijper.org]

- 11. Novel 2-substituted thioquinazoline-benzenesulfonamide derivatives as carbonic anhydrase inhibitors with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-6-chlorobenzonitrile: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-chlorobenzonitrile is a halogenated aromatic nitrile that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a chlorine atom flanking a nitrile group, offers multiple reaction sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, synthesis, physical and chemical properties, and applications of 2-Bromo-6-chlorobenzonitrile, with a particular focus on its relevance in drug discovery and development. Detailed experimental protocols, quantitative data, and pathway visualizations are included to support researchers in utilizing this valuable building block.

Introduction and Historical Context

The precise origins and discovery of 2-Bromo-6-chlorobenzonitrile are not extensively documented in readily available historical records. However, its emergence is intrinsically linked to the broader development of benzonitrile chemistry and the strategic use of halogenated intermediates in organic synthesis.

The parent compound, benzonitrile, was first synthesized in 1844 by Hermann Fehling through the thermal dehydration of ammonium benzoate.[1] For many years, benzonitriles were primarily used as solvents and foundational chemical building blocks. It was in the latter half of the 20th century that medicinal chemists began to recognize the benzonitrile moiety as a significant pharmacophore, a realization that has since led to the development of a wide array of pharmaceuticals.[2]

The introduction of halogen substituents, such as bromine and chlorine, onto the benzonitrile scaffold significantly enhances its synthetic utility. These halogens act as versatile handles for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular frameworks. This has made halogenated benzonitriles, including 2-Bromo-6-chlorobenzonitrile, valuable intermediates in the synthesis of agrochemicals and, most notably, pharmaceuticals.[3][4]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of 2-Bromo-6-chlorobenzonitrile is essential for its effective use in research and synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of 2-Bromo-6-chlorobenzonitrile

| Property | Value | Source |

| Molecular Formula | C₇H₃BrClN | PubChem[5] |

| Molecular Weight | 216.46 g/mol | PubChem[5] |

| CAS Number | 6575-08-2 | Sigma-Aldrich |

| Appearance | Pale-yellow to Yellow-brown solid | Sigma-Aldrich |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents | Inferred |

| pKa | Not available | |

| LogP | 2.8 | PubChem[5] |

Table 2: Computed Spectroscopic Data for 2-Bromo-6-chlorobenzonitrile

| Parameter | Value | Source |

| Exact Mass | 214.91374 Da | PubChem[5] |

| Monoisotopic Mass | 214.91374 Da | PubChem[5] |

Synthesis of 2-Bromo-6-chlorobenzonitrile

The most probable and widely utilized method for the synthesis of 2-Bromo-6-chlorobenzonitrile is the Sandmeyer reaction. This reaction provides a reliable pathway for the introduction of a bromine atom onto an aromatic ring via a diazonium salt intermediate.

Logical Synthesis Workflow

The synthesis of 2-Bromo-6-chlorobenzonitrile logically proceeds from a readily available starting material, 2-amino-6-chlorobenzonitrile, through a two-step diazotization and bromination sequence.

Detailed Experimental Protocol (Proposed)

Materials:

-

2-Amino-6-chlorobenzonitrile

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

1,4-Dioxane

-

Ethyl acetate

-

Ammonia solution (10%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Isohexane

-

Standard laboratory glassware and equipment

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-6-chlorobenzonitrile in hot 1,4-dioxane.

-

Add 48% hydrobromic acid to the solution and cool the mixture to 0 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture over a period of 1.5 hours, ensuring the temperature is maintained at 0-5 °C.

-

After the addition is complete, stir the resulting mixture at 0 °C for an additional 1.5 hours.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a cooled (0 °C) solution of copper(I) bromide in 48% hydrobromic acid.

-

Pour the diazonium salt solution from step 1 into the copper(I) bromide solution.

-

Stir the reaction mixture at 0 °C for 15 minutes, then heat it to 50 °C for 20 minutes.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute it with a significant volume of water.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic extracts and wash them sequentially with 10% aqueous ammonia solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in isohexane to yield pure 2-Bromo-6-chlorobenzonitrile.

-

Applications in Drug Discovery and Agrochemicals

2-Bromo-6-chlorobenzonitrile is a valuable building block for the synthesis of a variety of biologically active molecules, primarily due to the differential reactivity of its halogen substituents and the versatility of the nitrile group.

Role as a Synthetic Intermediate

The presence of both bromine and chlorine atoms allows for selective functionalization through various cross-coupling reactions. For instance, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki and Buchwald-Hartwig couplings. This enables a stepwise introduction of different substituents, providing a powerful tool for building molecular complexity.

Use in the Synthesis of Biologically Active Compounds

While specific, publicly disclosed examples of marketed drugs derived directly from 2-Bromo-6-chlorobenzonitrile are scarce, its structural motifs are found in various classes of biologically active compounds. It is a key intermediate in the synthesis of:

-

Kinase Inhibitors: The benzonitrile scaffold is a common feature in many kinase inhibitors, where the nitrile group can act as a hydrogen bond acceptor in the ATP-binding pocket of the enzyme. The substituted benzene ring allows for the exploration of structure-activity relationships to achieve potency and selectivity.

-

Agrochemicals: Halogenated aromatic compounds are widely used in the development of herbicides and pesticides. The specific substitution pattern of 2-Bromo-6-chlorobenzonitrile can be tailored to interact with specific biological targets in pests or weeds.[3]

Safety and Handling

2-Bromo-6-chlorobenzonitrile is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements: [5]

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H331: Toxic if inhaled.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

2-Bromo-6-chlorobenzonitrile is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of drug discovery and agrochemicals. Its unique substitution pattern allows for selective and sequential functionalization, enabling the construction of complex and diverse molecular architectures. While its specific history is not well-documented, its utility is evident from its role as a building block for biologically active compounds. This technical guide provides a foundation for researchers to understand and effectively utilize 2-Bromo-6-chlorobenzonitrile in their synthetic endeavors. Further research into its applications and the full characterization of its spectral properties will undoubtedly expand its role in the development of novel chemical entities.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 2-Bromo-6-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Bromo-6-chlorobenzonitrile as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable in the synthesis of complex biaryl and heteroaryl structures, which are key motifs in many pharmaceutical agents and functional materials. The following sections detail generalized reaction conditions, specific experimental protocols, and expected outcomes based on established literature for analogous compounds.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely utilized carbon-carbon bond-forming reaction in modern organic synthesis. It involves the cross-coupling of an organoboron species (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.

For a substrate like 2-Bromo-6-chlorobenzonitrile, the Suzuki coupling offers a strategic method to introduce diverse aryl or heteroaryl substituents at the 2-position, leveraging the higher reactivity of the C-Br bond over the C-Cl bond. This chemoselectivity allows for the synthesis of complex, differentially functionalized aromatic systems.

General Reaction Parameters

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key components: the palladium catalyst and its associated ligand, the base, and the solvent system.

-

Catalyst and Ligand: Palladium complexes are the catalysts of choice for Suzuki couplings. The selection of the ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For substrates like 2-Bromo-6-chlorobenzonitrile, which can be sterically hindered, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior results.

-

Base: A base is required to activate the boronic acid for the transmetalation step in the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: The solvent system typically consists of an organic solvent and often an aqueous component to dissolve the inorganic base. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), toluene, and N,N-dimethylformamide (DMF). The presence of water can accelerate the reaction.

Quantitative Data from Analogous Reactions

While specific data for the Suzuki coupling of 2-Bromo-6-chlorobenzonitrile is not extensively published in a consolidated format, the following table summarizes typical reaction conditions and yields for the closely related substrate, 2-bromobenzonitrile, and other substituted aryl bromides. This data provides a strong predictive framework for reactions involving 2-Bromo-6-chlorobenzonitrile.

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Bromobenzonitrile | p-Tolylboronic acid | Pd@MIL-101(Cr)-NH₂ | - | - | - | - | High |

| 2-Bromobenzonitrile | Phenylboronic acid | Pd Nanoparticles | K₂CO₃ | Ethanol/Water | 80 | 1 | 98 |

| 2-Bromobenzonitrile | 4-Methoxyphenylboronic acid | Pd Nanoparticles | K₂CO₃ | Ethanol/Water | 80 | 1 | 95 |

| 2-Bromobenzonitrile | 4-Chlorophenylboronic acid | Pd Nanoparticles | K₂CO₃ | Ethanol/Water | 80 | 1 | 92 |

| 1-Bromo-4-(chloromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/Water | 80 | 2 | 93 |

| 1-Bromo-4-(chloromethyl)benzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/Water | 80 | 2 | 91 |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for performing a Suzuki-Miyaura coupling reaction with 2-Bromo-6-chlorobenzonitrile. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: General Screening Conditions

This protocol is suitable for initial screening of reaction conditions on a small scale.

Materials:

-

2-Bromo-6-chlorobenzonitrile (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Round-bottom flask, condenser, magnetic stir bar, and inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-6-chlorobenzonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent and Catalyst Addition: Add the solvent system (5 mL) via syringe. Finally, add the palladium catalyst (0.03 mmol).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 4-12 hours). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dilute the mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure biaryl product.

Protocol 2: Optimized Conditions for Higher Yields

This protocol utilizes a more active catalyst system that can be beneficial for challenging or sterically hindered substrates.

Materials:

-

2-Bromo-6-chlorobenzonitrile (1.0 mmol)

-

Arylboronic acid (1.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol)

-

Toluene/Water (10:1 mixture, 11 mL)

-

Other materials as listed in Protocol 1

Procedure:

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine 2-Bromo-6-chlorobenzonitrile (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Solvent Addition: Add the degassed toluene/water solvent mixture (11 mL) via syringe.

-

Reaction: Heat the mixture to 100 °C and stir vigorously for 6-16 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

This diagram outlines the general laboratory workflow for performing a Suzuki coupling reaction.

Caption: General experimental workflow for Suzuki coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the arylation of 2-Bromo-6-chlorobenzonitrile. The protocols and data provided herein, based on established knowledge of similar substrates, serve as a valuable starting point for researchers in medicinal chemistry and materials science. Successful implementation will depend on careful optimization of reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, to achieve high yields and purity of the desired biaryl nitrile products.

Application Notes and Protocols: 2-Bromo-6-chlorobenzonitrile as a Precursor for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chlorobenzonitrile is a versatile aromatic building block with significant potential in the synthesis of pharmaceutical intermediates. Its distinct substitution pattern, featuring a nitrile group and two different halogen atoms (bromine and chlorine) at the ortho positions, allows for selective and sequential functionalization. This enables the construction of complex molecular architectures, particularly those found in biologically active compounds such as kinase inhibitors.

The bromine atom is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, compared to the more inert chlorine atom. This differential reactivity is a key advantage in synthetic strategy, allowing for the introduction of aryl, heteroaryl, or amino moieties at the 2-position. The nitrile group can be retained as a key pharmacophoric feature or can be further transformed into other functional groups like a primary amine or a carboxylic acid.

These application notes provide protocols for the synthesis of key pharmaceutical intermediates from 2-bromo-6-chlorobenzonitrile, highlighting its utility in generating scaffolds for drug discovery, particularly in the field of oncology.

Key Synthetic Transformations

The primary synthetic utility of 2-bromo-6-chlorobenzonitrile lies in its amenability to selective cross-coupling reactions and subsequent modifications. The following sections detail protocols for two of the most powerful transformations for this precursor.

Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-6-chlorobenzonitriles

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. In the context of 2-bromo-6-chlorobenzonitrile, it allows for the selective replacement of the bromine atom with an aryl or heteroaryl group, yielding biaryl structures that are common in many kinase inhibitors.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-6-chlorobenzonitrile

This protocol describes a representative Suzuki-Miyaura coupling reaction between 2-bromo-6-chlorobenzonitrile and 4-methoxyphenylboronic acid.

Materials:

-

2-Bromo-6-chlorobenzonitrile

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), tribasic

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromo-6-chlorobenzonitrile (1.0 mmol, 216.5 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium phosphate (2.0 mmol, 424.6 mg).

-

Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) and add them to the reaction flask.

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

-

Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes.

-

Reaction: Place the flask under a nitrogen or argon atmosphere and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(4-methoxyphenyl)-6-chlorobenzonitrile.

Quantitative Data: